![molecular formula C26H25FN6O2S B2756447 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1223957-10-5](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

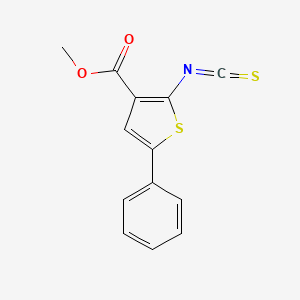

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular formula of the compound is C25H23FN6O2S, with an average mass of 490.552 Da . The structure includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, a butoxyphenyl group, and a 5-fluoro-2-methylphenyl group .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H23FN6O2S and an average mass of 490.552 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Aplicaciones Científicas De Investigación

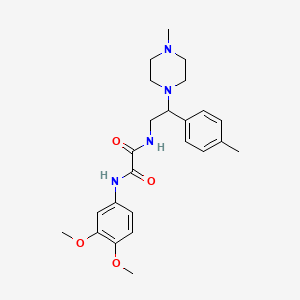

- Researchers have investigated the anti-tumor properties of this compound. Specifically, compound 22i demonstrated excellent activity against cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

- The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes this compound, has been investigated as a pharmacophore for adenosine receptors. Researchers functionalized it with reactive linkers of varying lengths to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic tools .

Anti-Tumor Activity

Adenosine Receptor Modulation

Breast Cancer Research

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 5-fluoro-2-methylbenzoic acid. The second intermediate is 2-(5-fluoro-2-methylphenyl)acetyl chloride, which is synthesized from 5-fluoro-2-methylbenzoic acid and thionyl chloride. These two intermediates are then coupled using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "5-fluoro-2-methylbenzoic acid", "thionyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-butoxyaniline (1.0 equiv) and 5-fluoro-2-methylbenzoic acid (1.2 equiv) in ethanol and heat the mixture to reflux.", "- Add thionyl chloride (1.2 equiv) dropwise to the mixture and continue refluxing for 2 hours.", "- Cool the mixture to room temperature and filter the resulting solid.", "- Wash the solid with ethanol and dry under vacuum to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 2-(5-fluoro-2-methylphenyl)acetyl chloride:", "- Dissolve 5-fluoro-2-methylbenzoic acid (1.0 equiv) in thionyl chloride (3.0 equiv) and heat the mixture to reflux.", "- Reflux the mixture for 2 hours and then cool to room temperature.", "- Remove excess thionyl chloride under reduced pressure to obtain the 2-(5-fluoro-2-methylphenyl)acetyl chloride.", "Coupling of the two intermediates:", "- Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (1.0 equiv) and 2-(5-fluoro-2-methylphenyl)acetyl chloride (1.2 equiv) in a suitable solvent, such as dichloromethane.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the mixture and stir at room temperature for 2 hours.", "- Filter the resulting solid and wash with dichloromethane.", "- Purify the solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide." ] } | |

Número CAS |

1223957-10-5 |

Nombre del producto |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide |

Fórmula molecular |

C26H25FN6O2S |

Peso molecular |

504.58 |

Nombre IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-21-14-19(27)8-5-17(21)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |

Clave InChI |

HRUCZBIJZNEIDJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)F)C)C3=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2756369.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2756376.png)

![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)

![N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2756382.png)

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)